molecular formula C16H16O2 B1329756 2,2-Diphenylbutyric acid CAS No. 4226-57-7

2,2-Diphenylbutyric acid

Cat. No.: B1329756
CAS No.: 4226-57-7
M. Wt: 240.3 g/mol
InChI Key: ZFTRKIIOOVMXCS-UHFFFAOYSA-N
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Description

2,2-Diphenylbutyric acid is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two phenyl groups attached to the second carbon of a butyric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylbutyric acid typically involves the reaction of benzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride are used for halogenation reactions.

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylbutanol.

    Substitution: Formation of halogenated diphenylbutyric acids.

Scientific Research Applications

2,2-Diphenylbutyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Diphenylbutyric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in the metabolic processes.

Comparison with Similar Compounds

  • 2-Phenylbutyric acid
  • 3-Phenylbutyric acid
  • 4-Phenylbutyric acid

Comparison: 2,2-Diphenylbutyric acid is unique due to the presence of two phenyl groups on the second carbon, which imparts distinct chemical and physical properties compared to its mono-phenyl counterparts

Properties

IUPAC Name

2,2-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTRKIIOOVMXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195095
Record name 2,2-Diphenylbutyric acid
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4226-57-7
Record name α-Ethyl-α-phenylbenzeneacetic acid
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Record name 2,2-Diphenylbutyric acid
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Record name 2,2-Diphenylbutyric acid
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Record name 2,2-diphenylbutyric acid
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Record name 2,2-Diphenylbutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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